4,4-Dimethyl-2-pentynoate
Description
4,4-Dimethyl-2-pentynoate (ethyl ester: ethyl this compound) is an alkyne-containing ester with the molecular formula C₉H₁₄O₂ and CAS number 22773-08-6 . Its structure features a triple bond at the C2 position and two methyl groups at the C4 position (Figure 1). This compound is primarily utilized in organic synthesis, particularly in click chemistry and cycloaddition reactions due to the reactivity of its alkyne moiety .
Properties
Molecular Formula |
C7H9O2- |
|---|---|
Molecular Weight |
125.14 g/mol |
IUPAC Name |
4,4-dimethylpent-2-ynoate |
InChI |
InChI=1S/C7H10O2/c1-7(2,3)5-4-6(8)9/h1-3H3,(H,8,9)/p-1 |
InChI Key |
NAQCQFVKNLZQHE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C#CC(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-(Hydroxymethyl)-4,4-dimethylpentanoate
- Molecular Formula: C₁₀H₂₀O₃ (vs. C₉H₁₄O₂ for 4,4-dimethyl-2-pentynoate) .
- Key Differences: Replaces the triple bond with a single bond and introduces a hydroxymethyl (-CH₂OH) group at the C2 position. The hydroxyl group increases polarity, enhancing solubility in polar solvents like water or ethanol.
(2S)-2-Amino-4,4-dimethylpentanoic Acid
- Molecular Formula: C₇H₁₃NO₂ (vs. C₉H₁₄O₂) .
- Key Differences: Features an amino (-NH₂) group at the C2 position and a carboxylic acid (-COOH) instead of an ester. Zwitterionic nature at physiological pH improves water solubility, making it suitable for peptide synthesis. Lacks the triple bond, limiting applications in alkyne-based reactions but enabling incorporation into biomolecules .
Ethyl 4,4-Difluorovalerate
- Molecular Formula : C₇H₁₂F₂O₂ (inferred from ’s title).
- Key Differences: Substitutes methyl groups at C4 with fluorine atoms. The absence of a triple bond reduces strain but maintains ester functionality for nucleophilic acyl substitution .
Structural and Functional Analysis
Table 1: Comparative Properties of this compound and Analogues
| Compound | Molecular Formula | Functional Groups | Key Reactivity | Applications |
|---|---|---|---|---|
| This compound | C₉H₁₄O₂ | Alkyne, Ester | Cycloadditions, Hydrogenation | Click chemistry, Polymer synthesis |
| Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate | C₁₀H₂₀O₃ | Hydroxyl, Ester | Ester hydrolysis, Oxidation | Drug intermediates, Solubility enhancer |
| (2S)-2-Amino-4,4-dimethylpentanoic acid | C₇H₁₃NO₂ | Amino, Carboxylic acid | Peptide coupling, Zwitterion formation | Bioconjugation, Enzyme substrates |
| Ethyl 4,4-difluorovalerate | C₇H₁₂F₂O₂ | Fluorine, Ester | Nucleophilic substitution, Fluorine-specific reactions | Fluorinated polymers, Agrochemicals |
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